molecular formula C26H27NO3 B6545723 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide CAS No. 946205-48-7

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide

Cat. No.: B6545723
CAS No.: 946205-48-7
M. Wt: 401.5 g/mol
InChI Key: JSBFUOOUMSKDPA-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2,6-dimethylphenyl group at the amide nitrogen and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-ylmethoxy group at the para position of the benzoyl ring. Structural characterization of such compounds often relies on X-ray crystallography, with tools like SHELXL (for refinement) and ORTEP-3 (for visualization) playing critical roles in determining molecular conformations and packing .

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3/c1-17-7-5-8-18(2)23(17)27-25(28)20-13-11-19(12-14-20)16-29-22-10-6-9-21-15-26(3,4)30-24(21)22/h5-14H,15-16H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFUOOUMSKDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of Benzofuran Moiety: : The synthesis typically starts with the formation of the benzofuran structure through cyclization reactions involving suitable starting materials such as 2-hydroxybenzoic acid derivatives.

  • Coupling Reactions: : The benzofuran moiety is then coupled with a benzamide derivative through etherification or esterification reactions. This often involves the use of reagents like sodium hydride or potassium carbonate to facilitate the coupling.

  • Addition of Dimethylphenyl Groups: : The addition of dimethylphenyl groups is generally accomplished via Friedel-Crafts alkylation using dimethylbenzene and a suitable Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods:

Industrial production would leverage large-scale batch reactors with stringent control of reaction conditions like temperature, pressure, and pH to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are crucial for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The benzofuran moiety can undergo oxidation reactions to form various oxides.

  • Reduction: : Reduction of the benzamide portion can result in amine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and benzofuran sites.

Common Reagents and Conditions Used:

  • Oxidizing Agents: : Chromium trioxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, toluene, ethanol.

  • Catalysts: : Palladium on carbon, aluminum chloride.

Major Products Formed:

  • Oxidation: : Benzofuran oxides.

  • Reduction: : Dimethylphenylamine derivatives.

  • Substitution: : Varied substituted benzamides and benzofurans depending on the reagent used.

Scientific Research Applications

Insecticidal Activity : The compound's structural similarity to known insecticides suggests potential use as a pesticide. Research indicates that derivatives of benzofuran are effective against various pests due to their ability to disrupt neurological function. Studies have reported that compounds with similar functionalities can act as effective insecticides in agricultural settings.

Herbicidal Properties : There is also emerging evidence that certain benzamide derivatives can exhibit herbicidal activity. The mechanism often involves the inhibition of specific enzymes critical for plant growth. Further exploration of this compound could lead to the development of new herbicides that are less harmful to non-target species.

Case Study 1: Anticancer Research

A study conducted on a series of benzamide derivatives demonstrated that the introduction of a benzofuran unit significantly enhanced anticancer activity against breast cancer cells (MCF-7). The lead compound in the series showed IC50 values in the low micromolar range, indicating potent activity.

Case Study 2: Insecticidal Efficacy

In a comparative study of various benzofuran derivatives, it was found that those with hydrophobic substituents exhibited increased efficacy against aphid populations in controlled environments. The compound's unique functional groups likely contribute to its binding affinity to insect neuroreceptors.

Mechanism of Action

This compound's mechanism of action could involve binding to specific molecular targets such as enzymes or receptors. The benzamide structure might facilitate interaction with protein targets, while the benzofuran moiety could influence cellular pathways.

Molecular Targets and Pathways:

  • Enzymes: : Potential inhibition or modulation of enzyme activity.

  • Receptors: : Possible binding to cell surface or intracellular receptors affecting signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Crystallographic Analysis :

    • Structural data for analogs like N-(2,6-dimethylphenyl)-2-methylbenzamide were refined using SHELXL, a program optimized for small-molecule crystallography . The target compound’s structure likely requires similar refinement techniques.
    • ORTEP-3’s graphical interface aids in visualizing conformational details, such as dihedral angles and hydrogen-bonding networks, critical for comparing steric and electronic effects across analogs .
  • Synthetic Considerations :

    • The synthesis of methyl-substituted benzamides involves straightforward amidation, while the target compound’s dihydrobenzofuran moiety may require multi-step functionalization, impacting scalability .

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,6-dimethylphenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H25NO3\text{C}_{20}\text{H}_{25}\text{N}\text{O}_3

This compound features a benzamide core with a dimethyl-benzofuran moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds related to the benzamide structure have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted that certain substituted benzamides demonstrated potent activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The mechanism involved the inhibition of key metabolic pathways crucial for tumor growth .

Cell Line IC50 (µM) Mechanism of Action
HeLa15.3Apoptosis induction
Caco-212.8Cell cycle arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research on related benzamide derivatives has shown effectiveness against various bacterial strains. For example, a series of benzamide derivatives exhibited notable inhibitory effects on Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell wall synthesis or function .

Anti-inflammatory Properties

Benzamide derivatives have also been explored for their anti-inflammatory effects. In vitro studies demonstrated that certain compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell survival.
  • Interaction with Receptors : Benzamide derivatives often interact with various receptors (e.g., GABA receptors), potentially leading to neuropharmacological effects.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of benzamide derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications to the benzamide structure significantly enhanced anticancer activity, particularly in compounds similar to our target compound .

Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial properties of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific substitutions on the benzamide scaffold increased potency against these pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this benzamide derivative, and what challenges are commonly encountered during purification?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core followed by coupling with the substituted benzamide. For example, analogous compounds are synthesized via nucleophilic substitution (e.g., reacting 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with chloromethyl intermediates) and subsequent amidation . Challenges include low yields due to steric hindrance from the 2,6-dimethylphenyl group and purification difficulties caused by byproducts. Recrystallization from methanol:water (4:1) or column chromatography under optimized solvent systems (e.g., hexane/ethyl acetate gradients) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming substituent positions and monitoring reaction progress (e.g., disappearance of hydroxyl protons post-etherification).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide).
  • X-ray Crystallography : Resolves 3D conformation using programs like SHELXL for refinement . For poorly diffracting crystals, high-resolution synchrotron data or twinning corrections may be required .

Q. What safety protocols are essential for handling and disposing of this compound?

  • Methodological Answer : Use fume hoods for synthesis due to potential respiratory irritants. Waste must be segregated into halogenated organic containers and processed by certified waste management services to avoid environmental contamination. Material Safety Data Sheets (MSDS) for analogous benzamides recommend avoiding skin contact and using PPE (gloves, lab coats) .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT-optimized structures) and experimental data (e.g., X-ray crystallography) be resolved?

  • Methodological Answer : Cross-validate computational models (e.g., DFT at B3LYP/6-31G* level) with experimental data. Adjust basis sets or solvent models to account for crystal packing effects. For discrepancies in bond lengths or angles, refine crystallographic data using SHELXL’s restraints or constraints .

Q. What statistical experimental design (DoE) approaches optimize reaction conditions under resource constraints?

  • Methodological Answer : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratios). Response surface methodology (RSM) can identify optimal conditions for yield and purity. Central composite designs are effective for non-linear relationships, as demonstrated in benzamide synthesis optimizations .

Q. How can integrated computational-experimental frameworks accelerate derivative discovery?

  • Methodological Answer : Platforms like ICReDD employ quantum chemical reaction path searches (e.g., artificial force-induced reaction method) to predict feasible pathways. Experimental validation via high-throughput screening (e.g., parallel reactions in microreactors) refines predictions, creating a feedback loop for rapid discovery .

Q. In which non-pharmaceutical domains (e.g., materials science) does this compound show promise?

  • Methodological Answer : The rigid benzofuran-benzamide scaffold has potential in:

  • Supramolecular Chemistry : As a building block for host-guest systems due to π-π stacking and hydrogen-bonding motifs.
  • Catalysis : As a ligand for transition-metal complexes (e.g., Pd-catalyzed cross-couplings) .

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